molecular formula C18H27NO2 B5765507 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5765507
M. Wt: 289.4 g/mol
InChI Key: JQPNAAQJLYFBJA-UHFFFAOYSA-N
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Description

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide, also known as PDTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDTP belongs to the tetrahydro-2H-pyran-4-carboxamide family and has been found to exhibit promising results in several preclinical studies.

Mechanism of Action

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide exerts its neuroprotective effects by modulating several key pathways involved in neuronal survival and function. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of several antioxidant and detoxification enzymes. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide also inhibits the activity of GSK-3β, a key enzyme involved in the pathogenesis of several neurodegenerative diseases. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to modulate the expression of several pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the brain.
Biochemical and Physiological Effects:
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit several biochemical and physiological effects in preclinical studies. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to increase the levels of several antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to reduce the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and MCP-1. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to improve mitochondrial function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high stability and solubility in water. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several limitations, including its relatively low potency and selectivity for its target enzymes. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate the mechanism of action of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide and its effects on neuronal survival and function. Another potential direction is to investigate the safety and efficacy of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide in clinical trials. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be further optimized to improve its potency and selectivity for its target enzymes. Finally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be tested in various animal models of neurodegenerative diseases to further evaluate its potential therapeutic applications.

Synthesis Methods

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step reaction process that involves the reaction of 4-phenylbutyric acid with two equivalents of propylamine to form the corresponding amide. The amide is then cyclized using acetic anhydride and pyridine to yield 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. The purity and yield of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be improved by recrystallization and chromatographic purification.

Scientific Research Applications

4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit neuroprotective effects in several preclinical studies, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

4-phenyl-N,N-dipropyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-12-19(13-4-2)17(20)18(10-14-21-15-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPNAAQJLYFBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N,N-dipropyloxane-4-carboxamide

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